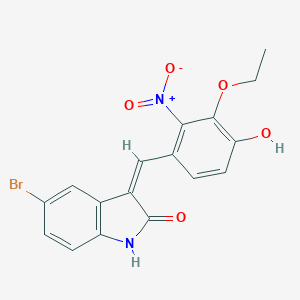![molecular formula C28H19ClN2O4 B307917 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline](/img/structure/B307917.png)
8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been suggested that this compound may exhibit its antibacterial and antifungal activity by disrupting the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline exhibits significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been found to exhibit significant antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline in lab experiments include its potential applications in cancer therapy, treatment of infectious diseases, and as an antibacterial and antifungal agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline. These include further studies to fully understand its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields of scientific research. Additionally, further studies are needed to determine the potential toxicity of this compound and its potential side effects. Overall, 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline has the potential to be a valuable compound for various scientific research applications.
Métodos De Síntesis
The synthesis of 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline involves the reaction of 8-hydroxyquinoline with 2-chlorobenzyl chloride in the presence of a base. The resulting intermediate is then reacted with 5-(4-nitrophenyl)-2-furaldehyde in the presence of a catalyst to obtain the final product. This method has been optimized and validated through various studies and is considered reliable for the synthesis of 8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline.
Aplicaciones Científicas De Investigación
8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity and has been studied for its potential use in cancer therapy. Additionally, this compound has been studied for its potential applications in the treatment of infectious diseases, such as tuberculosis and malaria. It has also been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
Nombre del producto |
8-[(2-Chlorobenzyl)oxy]-2-[2-(5-{4-nitrophenyl}-2-furyl)vinyl]quinoline |
|---|---|
Fórmula molecular |
C28H19ClN2O4 |
Peso molecular |
482.9 g/mol |
Nombre IUPAC |
8-[(2-chlorophenyl)methoxy]-2-[(E)-2-[5-(4-nitrophenyl)furan-2-yl]ethenyl]quinoline |
InChI |
InChI=1S/C28H19ClN2O4/c29-25-6-2-1-4-21(25)18-34-27-7-3-5-20-8-11-22(30-28(20)27)12-15-24-16-17-26(35-24)19-9-13-23(14-10-19)31(32)33/h1-17H,18H2/b15-12+ |
Clave InChI |
SGCYVEQKFQTFGQ-NTCAYCPXSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)COC2=CC=CC3=C2N=C(C=C3)/C=C/C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])Cl |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC3=C2N=C(C=C3)C=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=CC3=C2N=C(C=C3)C=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307834.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)
![6-[3-(Benzyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307839.png)

![6-[4-(Benzyloxy)-3-ethoxyphenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307841.png)
![(3Z)-3-[2-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307845.png)
![2,4-Dibromo-6-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ethyl ether](/img/structure/B307848.png)
![3-heptylsulfanyl-6-[2-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]phenyl]-2H-1,2,4-triazin-5-one](/img/structure/B307850.png)
![Ethyl 2-methyl-4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307851.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307852.png)
![1-(2-chloroethyl)-3-{3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307853.png)
![2-Methyl-6-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307855.png)
![6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307856.png)
![6-(3,5-Dibromo-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307857.png)